

Head-to-Head Comparison: SR-2211 and Tofacitinib in Inflammatory Disease Research

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Compound of Interest					
Compound Name:	S14063				
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A comprehensive guide for researchers and drug development professionals on the mechanistic and functional differences between the RORyt inverse agonist SR-2211 and the JAK inhibitor tofacitinib.

This guide provides a detailed, data-driven comparison of two distinct therapeutic agents, SR-2211 and tofacitinib, which modulate immune responses through different signaling pathways. While tofacitinib is an established treatment for several autoimmune diseases, SR-2211 represents a novel approach targeting the differentiation of pro-inflammatory Th17 cells. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

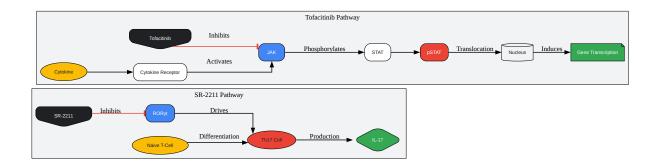
Mechanism of Action

The fundamental difference between SR-2211 and tofacitinib lies in their molecular targets and the signaling pathways they inhibit.

SR-2211 is a potent and selective synthetic inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1][2][3] RORyt is a nuclear receptor that acts as a master transcription factor for the differentiation of T helper 17 (Th17) cells.[1][4] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] By binding to RORyt, SR-2211 functions as an inverse agonist, repressing the transcriptional activity of the receptor.[1][3] This leads to a downstream reduction in IL-17 production and is thought to ameliorate inflammation in the context of autoimmune diseases.[1][5]



Tofacitinib, on the other hand, is a Janus kinase (JAK) inhibitor.[6][7] It primarily targets JAK1 and JAK3, with a lesser effect on JAK2.[8][9] JAKs are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune cell function.[6][8] When a cytokine binds to its receptor, it activates associated JAKs, which then phosphorylate Signal Transducers and Activators of Transcription (STATs).[8] Phosphorylated STATs translocate to the nucleus and induce the transcription of genes involved in the inflammatory response.[8] Tofacitinib, by inhibiting JAKs, blocks this signaling cascade, thereby preventing the pro-inflammatory effects of various cytokines.[8][10]



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Figure 1: Signaling pathways targeted by SR-2211 and tofacitinib.

Quantitative Data Summary

The following tables summarize the available quantitative data for SR-2211 and tofacitinib based on published literature. It is important to note that the data for SR-2211 is from preclinical studies, while the data for tofacitinib includes extensive clinical trial results.



Table 1: In Vitro Potency and Selectivity

Compound	Target	Assay Type	Value	Reference
SR-2211	RORy	Radioligand Binding Assay (Ki)	105 nM	[1][2][3]
RORy	Cell-based Reporter Assay (IC50)	~320 nM	[1][2][3]	
RORα	Cell-based Reporter Assay	Minimal effect	[3][11]	
LXRα	Cell-based Reporter Assay	Minimal effect	[3][11]	
Tofacitinib	JAK1	Kinase Assay (IC50)	1 nM	[12]
JAK2	Kinase Assay (IC50)	20 nM	[12]	
JAK3	Kinase Assay (IC50)	1.6 nM	[12]	
TYK2	Kinase Assay (IC50)	43 nM	[12]	

Table 2: Efficacy in Preclinical and Clinical Studies



Compound	Study Type	Model/Patient Population	Key Findings	Reference
SR-2211	In Vitro	EL-4 murine lymphoma cells	Significantly inhibited IL-17 and IL-23R expression at 5 μ M.	[1][11]
In Vivo	Collagen- Induced Arthritis (CIA) mouse model	Inhibited the development of arthritis in a dose-dependent manner (20 mg/kg).	[13]	
Tofacitinib	Phase 3 Clinical Trial (ORAL Solo)	RA patients with inadequate response to DMARDs	At 3 months, ACR20 response was 59.8% (5mg BID) vs 26.7% for placebo.	[14]
Phase 3 Clinical Trial (ORAL Standard)	RA patients with inadequate response to Methotrexate	Tofacitinib + MTX showed significant clinical response.	[15]	
Phase 3b/4 Clinical Trial (ORAL Strategy)	RA patients with inadequate response to Methotrexate	Tofacitinib + MTX was non-inferior to adalimumab + MTX.	[16]	

Experimental Protocols RORyt Inverse Agonist Activity Assay (for SR-2211)

This protocol outlines a cell-based reporter assay to determine the inhibitory activity of a compound on RORyt.





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Figure 2: Workflow for RORyt inverse agonist activity assay.

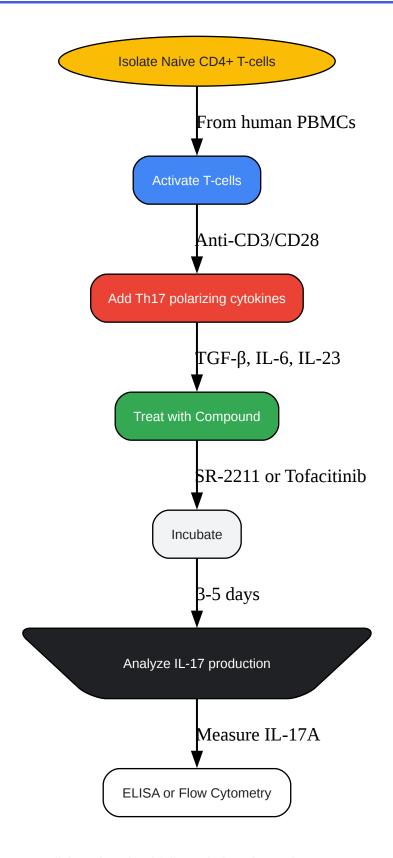
Methodology:

- Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Transfection: Co-transfect the cells with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the RORyt ligand-binding domain (LBD), and a second plasmid containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).
- Compound Treatment: After 24 hours of transfection, treat the cells with varying concentrations of SR-2211 or a vehicle control (e.g., DMSO).
- Incubation: Incubate the treated cells for another 24 hours.
- Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
- Data Analysis: Normalize the luciferase readings to a control (e.g., co-transfected Renilla luciferase) to account for transfection efficiency. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.
 [17]

In Vitro Th17 Differentiation Assay

This protocol describes an in vitro assay to assess the effect of a compound on the differentiation of naive CD4+ T cells into Th17 cells.





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